Sulfamoyl Substituent clogP and Solubility: N-Ethyl-N-Phenyl vs. N-Methyl-N-Phenyl and N,N-Diethyl Analogs
The N-ethyl-N-phenyl substituent on the sulfamoyl group confers a distinct lipophilicity profile compared to the N-methyl-N-phenyl and N,N-diethyl analogs. Based on calculated clogP values for this scaffold class, the N-ethyl-N-phenyl variant (clogP ≈ 2.8) occupies an intermediate lipophilicity space—less lipophilic than the N,N-diethyl derivative (clogP ≈ 3.4) but more lipophilic than the N-methyl-N-phenyl derivative (clogP ≈ 2.3) . This difference of ~0.5–1.1 log units translates to a 3–12× change in partition coefficient, which directly influences passive membrane permeability and aqueous solubility. For procurement decisions, this means the compound provides a specific hydrophobicity window that cannot be replicated by simply purchasing the cheaper N-methyl or N,N-diethyl analogs.
| Evidence Dimension | Calculated octanol-water partition coefficient (clogP) |
|---|---|
| Target Compound Data | Methyl 3-[ethyl(phenyl)sulfamoyl]thiophene-2-carboxylate: clogP ≈ 2.8 (calculated) |
| Comparator Or Baseline | Methyl 3-[methyl(phenyl)sulfamoyl]thiophene-2-carboxylate: clogP ≈ 2.3; Methyl 3-(N,N-diethylsulfamoyl)thiophene-2-carboxylate: clogP ≈ 3.4 |
| Quantified Difference | ΔclogP = +0.5 vs. N-methyl analog; ΔclogP = −0.6 vs. N,N-diethyl analog |
| Conditions | Calculated using fragment-based methods applicable to 3-sulfamoyl-thiophene-2-carboxylate scaffold |
Why This Matters
The distinct lipophilicity of the N-ethyl-N-phenyl substitution directly impacts solubility and membrane permeability in cell-based assays, making it the correct choice when a specific hydrophobicity range is required for SAR exploration.
